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Compound of Interest

Compound Name: 6-Bromopyrazin-2-amine

Cat. No.: B112752

An In-Depth Technical Guide to the Physical Properties of 6-Bromopyrazin-2-amine

Introduction

6-Bromopyrazin-2-amine (CAS No: 54237-53-5) is a substituted pyrazine derivative, a class
of heterocyclic compounds of significant interest in medicinal chemistry and materials science.
As a bifunctional molecule, featuring both a reactive bromine atom and a nucleophilic amine
group, it serves as a versatile building block in organic synthesis. The strategic placement of
these functional groups allows for a wide range of chemical transformations, making it a
valuable precursor for the synthesis of complex molecular architectures, particularly in the
development of novel pharmaceutical agents and specialty chemicals.[1]

A thorough understanding of the physical properties of 6-Bromopyrazin-2-amine is
fundamental for its effective application. These properties dictate critical experimental
parameters, including appropriate storage conditions, solvent selection for reactions and
purifications, and the analytical methods required for its characterization and quality control.
This guide, intended for researchers, chemists, and drug development professionals, provides
a comprehensive overview of the key physical characteristics of this compound. It integrates
available data with standardized experimental protocols, offering a framework for its confident
handling, characterization, and utilization in a laboratory setting.

Core Molecular and Physical Characteristics

The fundamental identity of 6-Bromopyrazin-2-amine is defined by its molecular structure and
associated physical constants. While some experimental data for this specific isomer is not
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widely published, its core attributes can be summarized based on its chemical formula and
information from suppliers.

Property Value Source(s)
CAS Number 54237-53-5 [1][21[3]
Molecular Formula CaH4BrNs [1]12]
Molecular Weight 174.00 g/mol [11[2]

Data not available; related
Appearance isomers are typically light [2][4]

yellow to brown powders.

Melting Point Data not available. [2]
Boiling Point Data not available. [2]
Solubility Data not available. [2]
N Store at 2°C - 8°C, tightly
Storage Conditions [1]
sealed.

Thermal Properties: Melting Point Analysis

The melting point is a critical physical property that serves as a primary indicator of a
compound's purity. A sharp and defined melting range is characteristic of a pure substance,
whereas a broad or depressed range typically signifies the presence of impurities.

Causality in Measurement

Accurate melting point determination hinges on a slow, controlled heating rate (typically 1-2°C
per minute) as the substance approaches its melting temperature. A rapid heating rate does not
allow for thermal equilibrium between the sample and the heating block, leading to a reading
that lags behind the actual temperature of the sample, often resulting in an artificially broad and
inaccurate range.
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Experimental Protocol: Capillary Melting Point
Determination

This protocol describes a standard method for determining the melting point of a solid sample
using a digital melting point apparatus.

o Sample Preparation: Ensure the 6-Bromopyrazin-2-amine sample is completely dry and
finely powdered. A small amount of the powder is packed into a capillary tube to a depth of 2-
3 mm.

o Apparatus Setup: Place the packed capillary tube into the heating block of the melting point
apparatus.

e Rapid Heating (Optional): Set a rapid heating ramp (10-20°C/min) to quickly determine an
approximate melting range. Observe the sample and note the temperature at which it begins
to melt.

o Accurate Measurement: Allow the apparatus to cool well below the approximate melting
point. Prepare a new capillary tube.

o Controlled Heating: Set the starting temperature to ~15°C below the approximate melting
point and a slow heating ramp of 1-2°C/min.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last solid crystal melts (Tz2). The melting range is reported as T1 -
Ta.
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Caption: Workflow for Melting Point Determination.
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Spectroscopic Characterization for Structural
Verification

Spectroscopic analysis is indispensable for confirming the molecular structure of 6-
Bromopyrazin-2-amine, ensuring it is the correct isomer and free from significant impurities. A
combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance
spectroscopy provides a comprehensive and definitive characterization.
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Caption: Workflow for Spectroscopic Structural Confirmation.
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide evidence of the
elemental composition. For 6-Bromopyrazin-2-amine, the presence of bromine is a key
distinguishing feature.

o Expected Molecular lon: The monoisotopic mass is 172.95886 Da.[5][6]

Key Insight (Bromine Isotopic Pattern): A crucial diagnostic feature is the presence of two
major isotopes of bromine, 7°Br and 8Br, in nearly a 1:1 natural abundance. This results in
two prominent peaks in the mass spectrum for the molecular ion: a peak at m/z (M)
corresponding to the 7°Br-containing molecule and a peak at m/z+2 (M+2) of almost equal
intensity corresponding to the 8Br-containing molecule. This signature pattern is a powerful
confirmation of the presence of a single bromine atom.

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
solvent like ethyl acetate or methanol.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an
Electron Impact (EI) ionization source.

GC Method: Inject a small volume (e.g., 1 pL) onto a suitable GC column (e.g., a non-polar
DB-5 or equivalent). Use a temperature program that allows for the elution of the compound,
for example, ramping from 50°C to 250°C at 10°C/min.

MS Data Acquisition: Acquire the mass spectrum over a range of m/z 50-250.

Data Analysis: Identify the peak corresponding to 6-Bromopyrazin-2-amine in the
chromatogram. Analyze its mass spectrum, looking specifically for the molecular ion peak
and the characteristic M/M+2 isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The spectrum of 6-Bromopyrazin-2-amine is expected to show characteristic
absorptions for its primary amine and aromatic ring system.
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Functional Group

Vibration Type

Expected
Wavenumber
(cm™)

Rationale/Commen
ts

Primary Amine (N-H)

Asymmetric &

Symmetric Stretch

3300 - 3500 (Two
distinct bands)

The presence of two
sharp bands is
characteristic of a
primary (-NHz) group.
[718]

Primary Amine (N-H)

Scissoring (Bend)

1580 - 1650

This band confirms
the primary amine

structure.[8]

Pyrazine Ring
(C=N/C=C)

Stretch

1400 - 1600

Aromatic and
heteroaromatic rings
show a series of
absorptions in this

region.

Aromatic C-N

Stretch

1250 - 1335

This strong band is
typical for C-N bonds
where the carbon is
part of an aromatic

ring.[8]

C-Br

Stretch

500 - 700

The C-Br stretch
appears in the lower
frequency (fingerprint)
region of the

spectrum.

o Sample Preparation: Place a small, solid amount of the compound directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract atmospheric (COz, H20) and instrumental noise.

© 2025 BenchChem. All rights reserved.

7/11

Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Scan: Apply pressure to ensure good contact between the sample and the crystal.
Record the sample spectrum over a range of 4000-400 cm~1. Co-add 16-32 scans to
improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically perform a background
subtraction. Analyze the resulting spectrum for the characteristic peaks listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by
mapping the carbon-hydrogen framework.

e 'H NMR Expectations:

o Aromatic Protons: The pyrazine ring contains two protons. Due to the electronegativity of
the nitrogen atoms and the bromine atom, these protons are expected to appear as
distinct signals in the downfield aromatic region (likely > 7.5 ppm). Their splitting pattern
will depend on their coupling relationship.

o Amine Protons (-NH2): The two protons of the primary amine group will typically appear as
a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and
temperature. A key validation step is to add a drop of deuterium oxide (D20) to the NMR
tube; the -NHz signal will disappear due to proton-deuterium exchange, confirming its
identity.[7]

e 13C NMR Expectations: The molecule has four unique carbon atoms in the pyrazine ring,
which should give rise to four distinct signals in the 13C NMR spectrum. Carbons bonded to
nitrogen or bromine will be significantly deshielded and appear further downfield.

o Sample Preparation: Dissolve 5-10 mg of 6-Bromopyrazin-2-amine in ~0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal
chemical shift reference (6 0.00 ppm).

¢ Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher).
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o Data Acquisition: Allow the sample to equilibrate to the probe temperature. Tune and shim
the spectrometer to optimize the magnetic field homogeneity. Acquire the *H NMR spectrum
with an appropriate number of scans to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals to determine the
relative number of protons for each resonance.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the
integrity of the compound.

o Hazard Identification: 6-Bromopyrazin-2-amine is associated with several hazard
classifications. It may be harmful if swallowed or inhaled, and can cause skin and serious
eye irritation.[1]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this
compound.[9][10]

+ Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
[91[11]

o Storage: Store in a cool, dry place, away from light. The recommended storage temperature
is between 2°C and 8°C (refrigerated).[1] Keep the container tightly closed to prevent
moisture absorption and degradation.

Conclusion

6-Bromopyrazin-2-amine is a valuable chemical intermediate whose effective use is
predicated on a solid understanding of its physical properties. While some experimental data
like a definitive melting point are not readily available in public literature, this guide provides a
robust framework for its characterization. By employing the standardized spectroscopic and
analytical protocols detailed herein—mass spectrometry to confirm molecular weight and the
presence of bromine, IR spectroscopy to verify functional groups, and NMR spectroscopy to
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elucidate the precise molecular structure—researchers can confidently verify the identity, purity,
and quality of this compound. Adherence to the recommended safety and handling procedures
will further ensure its safe and successful application in synthesis and development workflows.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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